molecular formula C25H20FNO5 B11272515 N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

Cat. No.: B11272515
M. Wt: 433.4 g/mol
InChI Key: WIBGXIPHWKRTEF-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzofuran ring, a fluorobenzamide moiety, and dimethoxybenzoyl groups, which contribute to its unique chemical properties.

Properties

Molecular Formula

C25H20FNO5

Molecular Weight

433.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C25H20FNO5/c1-14-17-10-9-16(27-25(29)18-6-4-5-7-19(18)26)13-21(17)32-24(14)23(28)15-8-11-20(30-2)22(12-15)31-3/h4-13H,1-3H3,(H,27,29)

InChI Key

WIBGXIPHWKRTEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzoic acid with appropriate amine derivatives to form the benzamide structure . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and fluorobenzamide moiety differentiate it from other benzamide derivatives, potentially leading to unique applications and effects.

Biological Activity

N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₈FNO₃
Molecular Weight: 433.4 g/mol
Key Structural Features:

  • Benzofuran ring system
  • 2-Fluorobenzamide moiety
  • Dimethoxybenzoyl group

The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

  • Anticancer Activity: The benzofuran structure is known for its anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects: The dimethoxy group may contribute to anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
  • Antimicrobial Activity: The fluorobenzene component suggests possible antimicrobial effects, although specific studies are needed to confirm this activity.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, such as kinases or phosphatases.
  • Receptor Interaction: Potential binding to cellular receptors could alter signal transduction pathways, impacting cell behavior.
  • Gene Expression Modulation: It may affect the expression of genes related to cell growth and apoptosis.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.
  • Introduction of the Dimethoxybenzoyl Group: This is often done via Friedel-Crafts acylation using appropriate acyl chlorides.
  • Fluorination: The introduction of fluorine can be accomplished through electrophilic fluorination methods.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Below is a summary table comparing relevant compounds:

Compound NameStructure FeaturesBiological Activity
1-Benzofuran-3-carboxylic acidBenzofuran coreAnticancer
5-MethoxybenzofuranMethoxy-substituted benzofuranAnti-inflammatory
6-FluorobenzofuranFluoro-substituted benzofuranAntimicrobial

These compounds share structural similarities with this compound and provide insights into its potential pharmacological effects.

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